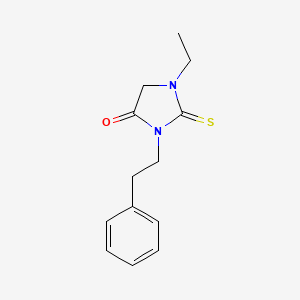
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one
Descripción general
Descripción
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a sulfur atom. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
The synthesis of 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of an ester with guanidine or cyanamide under specific reaction conditions . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions include various substituted imidazolidinones and thioxo derivatives .
Aplicaciones Científicas De Investigación
1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a proteasome modulator and its role in post-translational modifications.
Medicine: It has applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and fluorescent protein chromophores.
Mecanismo De Acción
The mechanism by which 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. It can modulate proteasome activity, influencing protein degradation and cellular processes. The exact molecular targets and pathways are still under investigation, but its role in advanced glycation end products and creatinine formation is well-documented .
Comparación Con Compuestos Similares
Similar compounds to 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one include other imidazolidinones and thioxo derivatives. These compounds share the imidazolidinone core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Imidazol-2-ones
- Imidazol-4-ones
- Thioxoimidazolidinones .
Propiedades
Número CAS |
125219-50-3 |
|---|---|
Fórmula molecular |
C13H16N2OS |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
1-ethyl-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-14-10-12(16)15(13(14)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clave InChI |
UWFGYMNXGVIRTG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(=O)N(C1=S)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,6-dimethylphenyl)-2-[4-(2-phenylacetyl)piperazinyl]acetamide](/img/structure/B8745277.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol](/img/structure/B8745297.png)



![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)
